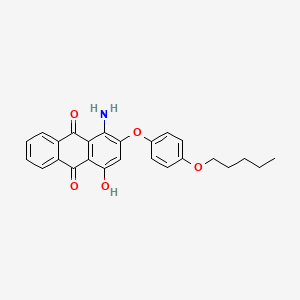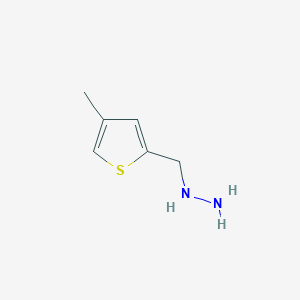
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C({25})H({23})NO(_{5}). It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a unique structure with various functional groups, including amino, hydroxy, and phenoxy groups. This compound is known for its vibrant color and is used in various applications, particularly in the field of dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene or its derivatives. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions.
Etherification: The phenoxy group is introduced via etherification with 4-(pentyloxy)phenol.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Halogenation can be achieved using halogens (Cl(_2), Br(_2)) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can regenerate the hydroquinone form.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-hydroxy-2-phenoxyanthraquinone
- 1-Amino-4-hydroxy-2-(4-methoxyphenoxy)anthracene-9,10-dione
- 1-Amino-4-hydroxy-2-(4-ethoxyphenoxy)anthracene-9,10-dione
Uniqueness
1-Amino-4-hydroxy-2-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxy group, which imparts distinct physical and chemical properties. This group enhances the compound’s solubility and stability, making it particularly valuable in industrial applications.
Eigenschaften
CAS-Nummer |
77900-80-2 |
|---|---|
Molekularformel |
C25H23NO5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(4-pentoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23NO5/c1-2-3-6-13-30-15-9-11-16(12-10-15)31-20-14-19(27)21-22(23(20)26)25(29)18-8-5-4-7-17(18)24(21)28/h4-5,7-12,14,27H,2-3,6,13,26H2,1H3 |
InChI-Schlüssel |
DUSBOGHMTIUAOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)

![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
![5-Vinyl-5H-benzo[b]carbazole](/img/structure/B13126791.png)


![3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)







